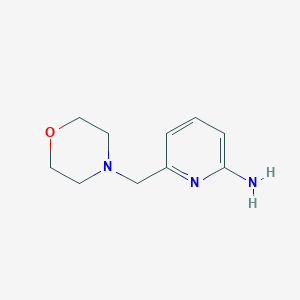

6-(Morpholin-4-ylmethyl)pyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-(morpholin-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLNIHJGRQJZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400775-22-6 | |

| Record name | 6-(morpholin-4-ylmethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 6 Morpholin 4 Ylmethyl Pyridin 2 Amine

Retrosynthetic Analysis of the 6-(Morpholin-4-ylmethyl)pyridin-2-amine Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound (I), two primary disconnection strategies are considered, focusing on the formation of the C-N and C-C bonds that attach the morpholinomethyl substituent to the pyridine (B92270) ring.

Strategy A: C(aryl)-C(alkyl) Bond Disconnection: This approach disconnects the bond between the pyridine ring and the benzylic methylene (B1212753) carbon. This strategy points towards two main forward synthetic methods:

Mannich-type Reaction: The target molecule can be formed from 2-amino-6-methylpyridine (B158447), formaldehyde (B43269), and morpholine (B109124). This is a powerful one-pot, three-component reaction for forming β-amino carbonyl compounds and their analogues. nih.govresearchgate.net

Reductive Amination: This disconnection leads to a 6-formylpyridin-2-amine precursor, which can undergo reductive amination with morpholine to form the target C-N bond and reduce the intermediate imine in a single step. sciencemadness.org

Strategy B: C(alkyl)-N(morpholine) Bond Disconnection: This strategy involves the disconnection of the bond between the methylene group and the morpholine nitrogen. The forward synthesis would involve a nucleophilic substitution reaction where morpholine acts as a nucleophile, displacing a leaving group on a 6-(halomethyl)pyridin-2-amine precursor.

These analyses suggest that key precursors for the synthesis would include 2-amino-6-methylpyridine, 2-amino-6-halopyridine, or their derivatives. The choice of strategy depends on the availability of starting materials, reaction efficiency, and control over selectivity.

Development and Optimization of Synthetic Routes

Building on the retrosynthetic analysis, several synthetic routes can be developed and optimized for the preparation of this compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing electron-deficient aromatic rings like pyridine. thieme-connect.comresearchgate.net The pyridine nitrogen atom lowers the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. thieme-connect.de

A potential SNAr route to the target compound could involve a precursor such as 2-amino-6-chloropyridine. However, direct substitution of the chlorine with a morpholinomethyl anion is synthetically challenging. A more viable multi-step sequence would be necessary. For instance, a palladium-catalyzed cross-coupling reaction could first install a methyl group, followed by functionalization of that methyl group.

Alternatively, SNAr can be used to construct the aminopyridine core itself. One could start with 2,6-dichloropyridine, first reacting it with morpholine under conditions that favor monosubstitution to yield 4-(6-chloropyridin-2-yl)morpholine. Subsequent amination at the C2 position, potentially via a Buchwald-Hartwig amination or a transition-metal-free method, would furnish the final product. researchgate.netntu.edu.sg The challenge in this approach lies in achieving selective monosubstitution and preventing the formation of di-substituted byproducts.

Recent advances have demonstrated that even challenging leaving groups on aminopyridines can be displaced. For example, ruthenium(II) catalysts can enable SNAr reactions on aminopyridines by activating the ring through η⁶-coordination. thieme-connect.comthieme-connect.de Such methods could potentially be applied to a precursor like 6-methoxy-pyridin-2-amine, with morpholine acting as the nucleophile, although this is less direct for installing the full morpholinomethyl moiety.

The most direct strategies for installing the morpholin-4-ylmethyl group involve either a Mannich-type reaction or reductive amination.

Mannich-type Reaction: The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov In this context, 2-amino-6-methylpyridine serves as the active hydrogen component, reacting with formaldehyde and morpholine. The reaction is typically acid- or base-catalyzed and proceeds through the formation of an Eschenmoser's salt-like intermediate (dimethylaminomethyl cation) from formaldehyde and the amine, which then undergoes electrophilic attack on the precursor. researchgate.net A proposed mechanism involves the formation of a Mannich base from the starting materials, which may undergo subsequent transformations depending on the reaction conditions. rsc.org

Reaction Scheme: 2-amino-6-methylpyridine + Formaldehyde + Morpholine → this compound

Reductive Amination: This is another highly effective method for C-N bond formation. nih.gov This route begins with the oxidation of 2-amino-6-methylpyridine to 2-amino-pyridine-6-carbaldehyde. The resulting aldehyde is then reacted with morpholine to form an intermediate iminium ion, which is subsequently reduced in situ to the final amine product. Mild reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or pyridine-borane complexes are commonly used to selectively reduce the iminium ion in the presence of the carbonyl group. sciencemadness.orgorgsyn.orgescholarship.org Pyridine-borane is a particularly attractive reagent due to its stability and effectiveness under mild conditions. sciencemadness.org

Reaction Scheme:

A practical, multi-step synthesis often begins with a commercially available and versatile precursor. 2-Amino-6-methylpyridine is an ideal starting point for several synthetic sequences.

Sequence 1: Via Reductive Amination

Oxidation: The methyl group of 2-amino-6-methylpyridine is oxidized to an aldehyde using an appropriate oxidizing agent like selenium dioxide (SeO₂) or manganese dioxide (MnO₂). This yields the key intermediate, 2-amino-pyridine-6-carbaldehyde.

Reductive Amination: The aldehyde is then subjected to reductive amination with morpholine, using a reducing agent like pyridine-borane in a suitable solvent such as methanol, to yield the final product. sciencemadness.org

Sequence 2: Via Halogenation and Substitution

Halogenation: The methyl group of 2-amino-6-methylpyridine is subjected to free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide. This produces 6-(halomethyl)pyridin-2-amine.

Nucleophilic Substitution: The resulting benzylic halide is then treated with morpholine, which acts as a nucleophile to displace the halide and form the target compound. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the H-X formed.

Below is a table of key compounds involved in these synthetic sequences.

| Compound Name | Structure | Role |

| This compound | C1COCCN1CC2=NC(=CC=C2)N | Target Molecule |

| 2-Amino-6-methylpyridine | CC1=NC(=CC=C1)N | Starting Material |

| Morpholine | C1COCCN1 | Reagent |

| 2-Amino-pyridine-6-carbaldehyde | N=C1C=CC=C(C=O)N1 | Intermediate |

| 6-(Bromomethyl)pyridin-2-amine | N=C1C=CC=C(CBr)N1 | Intermediate |

This table is interactive. Click on the headers to sort.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net For the synthesis of pyridine derivatives, several green strategies have been developed that could be adapted for analogues of the target compound. researchgate.net

Multicomponent Reactions (MCRs): One-pot reactions, such as the Mannich reaction described above, are inherently greener as they reduce the number of steps, minimize solvent waste, and save energy. nih.govtandfonline.com

Green Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts is a key aspect of green chemistry. Iron-catalyzed cyclization reactions, for example, have been developed for the synthesis of substituted pyridines, offering a more sustainable alternative to precious metal catalysts like palladium or ruthenium. rsc.org

Alternative Solvents and Conditions: The replacement of volatile organic compounds (VOCs) with greener solvents like water, ethanol, or even solvent-free conditions is highly desirable. researchgate.net Furthermore, the use of microwave irradiation or ultrasound can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.govnih.gov

Applying these principles, an optimized synthesis of this compound analogues might involve a one-pot, multicomponent reaction using a biodegradable solvent and an environmentally benign catalyst.

Chemo- and Regioselectivity Considerations in Synthesis

The functionalization of substituted pyridines is often complicated by issues of chemo- and regioselectivity. rsc.org The intrinsic electronic properties of the pyridine ring and the influence of existing substituents dictate the outcome of chemical reactions. nih.govresearchgate.net

In the 2-aminopyridine (B139424) system, there is an interplay of electronic effects. The ring nitrogen is electron-withdrawing via induction, making the α (C2, C6) and γ (C4) positions electrophilic and thus susceptible to nucleophilic attack. Conversely, the amino group at the C2 position is a powerful electron-donating group (EDG) through resonance.

Regioselectivity in SNAr: For a precursor like 2-amino-6-halopyridine, the C6 position is doubly activated towards nucleophilic attack by both the ring nitrogen and the C2-amino group (acting through its electron-donating resonance effect which stabilizes the Meisenheimer intermediate). This makes the displacement of a leaving group at C6 highly favorable.

Regioselectivity in Electrophilic Attack: While less relevant for the primary synthetic routes discussed, if an electrophilic substitution were to be performed, the C2-amino group would strongly direct incoming electrophiles to the C3 and C5 positions, which are activated by resonance. Direct C-H functionalization strategies often face significant regioselectivity challenges due to the low reactivity at the C2 and C6 positions towards certain types of arylation. nih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in the reductive amination sequence, the choice of reducing agent is critical. A mild reagent like sodium triacetoxyborohydride is required to selectively reduce the iminium ion without reducing the aldehyde precursor or other functional groups on the ring. Similarly, during the halogenation of the methyl group on 2-amino-6-methylpyridine, conditions must be controlled to avoid N-halogenation of the amino group.

Careful selection of reagents, catalysts, and reaction conditions is paramount to overcoming these selectivity challenges and achieving a high-yielding synthesis of the target compound.

Advanced Purification Techniques for Compound Isolation

The isolation and purification of the active pharmaceutical ingredient (API), this compound, to the stringent purity levels required for pharmaceutical use often necessitates the application of advanced purification technologies. These methods offer significant advantages over traditional techniques like simple crystallization or standard column chromatography, particularly in terms of efficiency, yield, purity, and the ability to resolve complex impurity profiles. This section details several advanced purification techniques that are strategically employed for the isolation of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally sustainable purification technology in the pharmaceutical industry. researchgate.netsielc.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC).

For a basic compound such as this compound, SFC presents a highly effective purification strategy. The basicity of the molecule, stemming from the pyridine and morpholine nitrogen atoms, can lead to strong interactions with standard silica-based stationary phases, resulting in poor peak shape and inefficient separation in normal-phase HPLC. In SFC, the addition of polar modifiers, such as methanol, and basic additives, like isopropylamine (B41738) or diethylamine, to the supercritical CO2 mobile phase is crucial. These additives compete with the basic analyte for active sites on the stationary phase, leading to improved peak symmetry and resolution.

The selection of the stationary phase is also critical for successful SFC purification. While standard silica (B1680970) and diol columns can be used, specialized stationary phases often provide superior performance for basic compounds. For instance, a 2-ethylpyridine (B127773) stationary phase has been shown to be effective for the separation of a wide range of basic and acidic pharmaceuticals. nih.gov More recently, stationary phases incorporating morpholine moieties have been developed, which could offer unique selectivity for morpholine-containing compounds like the target molecule. chromatographytoday.com

The scalability of SFC from analytical to preparative scale is a significant advantage, enabling the purification of multi-gram quantities of the API. sielc.comnih.gov The rapid nature of SFC also allows for high-throughput purification, accelerating the drug development process.

| Parameter | Typical Value/Condition for this compound Purification |

| Technique | Preparative Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | 2-Ethylpyridine, Diol, or Morpholine-based |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) |

| Additive | Basic modifier (e.g., Isopropylamine, Diethylamine) at 0.1-1% |

| Detection | UV, Mass Spectrometry (MS) |

| Scale | Milligram to multi-gram |

| Key Advantage | Fast, high-efficiency purification of a basic compound with reduced organic solvent consumption. |

Advanced Crystallization Techniques

Crystallization is a fundamental purification step in the synthesis of most small-molecule APIs. Beyond simple cooling or anti-solvent crystallization, advanced techniques can be employed to control crystal form (polymorphism), improve purity, and enhance physicochemical properties.

Co-crystallization is a particularly relevant advanced technique for this compound. A co-crystal is a crystalline structure composed of two or more different molecules, the API and a "co-former," held together by non-covalent interactions. For aminopyridine compounds, carboxylic acids are often effective co-formers, leading to the formation of robust hydrogen-bonding synthons between the pyridine nitrogen and the carboxylic acid group. researchgate.net The formation of a co-crystal can significantly alter the solubility, dissolution rate, and stability of the API. For instance, a patent describes the formation of co-crystals between 5-aminosalicylic acid and 2-aminopyridine. google.com A systematic study on the co-crystallization of aminopyridines with 4-aminobenzoic acid has also been reported, highlighting the predictability of forming such crystalline structures. acs.org By selecting an appropriate co-former, it is possible to design a crystallization process that selectively crystallizes the API as a co-crystal, leaving impurities behind in the mother liquor.

Salt Formation and Crystallization is another strategic approach. Given the basic nature of this compound, it can readily form salts with various acids. The resulting salt will have different solubility and crystallinity properties compared to the free base. This difference can be exploited for purification. A well-chosen acid can lead to a highly crystalline salt that precipitates from a solution in high purity. For example, alectinib (B1194254) hydrochloride, a complex molecule containing a morpholinyl-piperidine moiety, was successfully crystallized and its structure determined from powder X-ray diffraction data, a feat made challenging by the low solubility of the salt. mdpi.com

| Technique | Description | Application to this compound |

| Co-crystallization | Formation of a crystalline solid composed of the API and a co-former. | Can improve purity, solubility, and stability. Carboxylic acids are good candidate co-formers for the aminopyridine moiety. |

| Salt Crystallization | Formation and crystallization of a salt of the basic API with an acid. | Can significantly alter solubility and crystallinity, allowing for selective precipitation and enhanced purification. |

Continuous Chromatography (Multicolumn Countercurrent Solvent Gradient Purification - MCSGP)

For large-scale manufacturing, continuous chromatography processes offer significant advantages in terms of productivity, solvent consumption, and yield compared to traditional batch chromatography. chromacon.comymcamerica.com Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is a state-of-the-art continuous process that is particularly well-suited for the purification of complex mixtures, such as those encountered in pharmaceutical synthesis. ymcamerica.combiopharminternational.com

The MCSGP process typically utilizes two or more columns and operates in a counter-current mode with internal recycling of impure fractions. chromacon.comymcamerica.comymcamerica.com This allows for the separation of a target compound from both faster and slower eluting impurities in a single, continuous run. For the purification of this compound, an MCSGP process could be designed using a reversed-phase stationary phase. A solvent gradient would be employed to elute the compound and its impurities. The system can be configured to continuously collect the pure product fraction while recycling the fractions containing a mixture of the product and impurities back into the system for further separation. This approach maximizes the recovery of the pure API, often achieving yields that are significantly higher than what is possible with a single batch purification. chromacon.comchromacon.com While often applied to large biomolecules, MCSGP is also highly effective for small molecule pharmaceuticals. chromacon.comymcamerica.com

| Parameter | Description |

| Technique | Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) |

| Principle | Continuous chromatography with internal recycling of impure fractions. |

| Typical Setup | 2 or more columns operating in a counter-current fashion. |

| Key Advantage | Increased yield and productivity, reduced solvent consumption, suitable for large-scale manufacturing. |

| Application | Purification of the target compound from closely related impurities. |

Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers that are synthesized in the presence of a template molecule. usm.eduresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture.

For the purification of this compound, a MIP could be prepared using the target molecule itself as the template. The polymer would be designed with functional monomers that can form non-covalent interactions (e.g., hydrogen bonds, ionic interactions) with the amine and morpholine groups of the template. For instance, methacrylic acid or 4-vinylpyridine (B31050) are common functional monomers used in the synthesis of MIPs for basic compounds. nih.gov

Once prepared, the MIP can be used as a solid-phase extraction (SPE) sorbent. A crude solution of this compound would be passed through a cartridge packed with the MIP. The MIP would selectively retain the target compound, while impurities pass through. The pure compound can then be eluted using a different solvent that disrupts the interactions between the analyte and the polymer. Research has demonstrated the successful application of MIPs for the selective recognition of pyridine-containing molecules. researchgate.net While typically used for analytical or small-scale separations, the high selectivity of MIPs makes them a promising advanced technique for challenging purification scenarios.

| Component | Description |

| Technique | Molecularly Imprinted Polymer (MIP) Chromatography |

| Principle | Use of a custom-synthesized polymer with cavities designed to selectively bind the target molecule. |

| Template Molecule | This compound |

| Functional Monomers | e.g., Methacrylic acid, 4-vinylpyridine |

| Application | Highly selective solid-phase extraction for removal of specific impurities. |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Morpholin 4 Ylmethyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Detailed experimental NMR data is crucial for the structural assignment of organic molecules. It provides insights into the chemical environment of individual atoms and their connectivity.

Proton (¹H) NMR Studies for Hydrogen Environments

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6-(Morpholin-4-ylmethyl)pyridin-2-amine, are not available in the reviewed literature. Such data would be essential to map the unique electronic environment of each proton in the molecule, from the pyridine (B92270) and morpholine (B109124) rings to the methylene (B1212753) bridge and the amine group.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Similarly, ¹³C NMR data, which is fundamental for characterizing the carbon framework of the molecule, could not be located. This would involve the chemical shifts of all 10 carbon atoms in the structure, distinguishing between the aromatic carbons of the pyridine ring and the aliphatic carbons of the morpholine and methylene groups.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Advanced 2D NMR experiments are necessary for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra. These experiments establish correlations between different nuclei.

COSY (Correlation Spectroscopy) data would confirm proton-proton (H-H) couplings within the pyridine and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence) spectra would reveal direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule (pyridine, methylene bridge, and morpholine).

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, offering insights into the molecule's preferred conformation. No experimental data for any of these 2D NMR techniques for this compound has been found.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for confirming the molecular weight of a compound and studying its fragmentation, which can provide additional structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While the molecular weight of this compound is known to be 193.25 g/mol , specific ESI-MS data, which would typically show the protonated molecule [M+H]⁺ at m/z 194.26, along with any potential adducts or fragmentation patterns under specific conditions, is not published.

Atmospheric Pressure Chemical Ionization (APCI-MS)

APCI is another soft ionization technique often used for small molecules. No APCI-MS spectra, which could provide complementary information to ESI-MS regarding the molecular ion and its fragmentation, were found for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization of this compound, offering robust capabilities for both purity determination and identity confirmation. The methodology combines the high-resolution separation power of liquid chromatography with the precise mass detection of mass spectrometry.

In a typical analysis, the compound is separated from potential impurities on a reversed-phase LC column. The retention time of the main peak serves as an initial identifier under specific chromatographic conditions. Following elution, the compound enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) nih.gov. For amine-containing compounds like this compound, ionization in positive mode is standard, leading to the formation of a protonated molecule, [M+H]⁺ nih.gov.

Given the molecular formula C₁₀H₁₅N₃O, the monoisotopic mass of this compound is approximately 193.25 g/mol biosynth.comnih.gov. High-resolution mass spectrometry can verify this identity by detecting the protonated molecule at a mass-to-charge ratio (m/z) of approximately 194.26. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions, providing a molecular fingerprint for unequivocal identification nih.gov.

LC-MS is also paramount for assessing the purity of the compound. The chromatogram, typically monitored by a UV detector, displays peaks corresponding to the target compound and any impurities. The relative area of the peak for this compound compared to the total area of all peaks allows for accurate quantification of its purity. For complex biological matrices, derivatization techniques can be employed to enhance chromatographic separation and detection sensitivity mdpi.commdpi.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the 2-aminopyridine (B139424) ring, the morpholine ring, and the methylene linker.

Amino (-NH₂) Group: The primary amine on the pyridine ring will show symmetric and asymmetric N-H stretching vibrations, typically in the 3500-3300 cm⁻¹ region of the IR spectrum researchgate.net.

Pyridine Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations are found in the 1625-1450 cm⁻¹ range researchgate.net.

Morpholine and Methylene Groups: Aliphatic C-H stretching vibrations from the morpholine ring and the methylene bridge are expected in the 3000-2800 cm⁻¹ region. A strong, characteristic C-O-C stretching band from the ether linkage in the morpholine ring is anticipated around 1115 cm⁻¹.

A theoretical vibrational analysis based on Density Functional Theory (DFT) can complement experimental data, aiding in the precise assignment of observed spectral bands to specific molecular motions nih.gov.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

| Primary Amine (-NH₂) | N-H Stretch | 3500-3300 | IR |

| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | IR/Raman |

| Morpholine/Methylene | Aliphatic C-H Stretch | 3000-2800 | IR/Raman |

| Pyridine Ring | C=C, C=N Stretch | 1625-1450 | IR/Raman |

| Morpholine Ring | C-O-C Stretch | ~1115 | Strong in IR |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. An analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles, defining its exact molecular geometry.

While a specific crystal structure for this exact compound is not publicly available, data from analogous structures provide clear expectations for its solid-state conformation.

Morpholine Ring Conformation: In related crystal structures, the morpholine ring consistently adopts a stable chair conformation nih.gov. This is the expected conformation for the morpholine moiety in the target molecule.

Intermolecular Interactions: The presence of a primary amine group (a hydrogen bond donor) and multiple nitrogen and oxygen atoms (hydrogen bond acceptors) suggests that the crystal packing will be significantly influenced by a network of intermolecular hydrogen bonds nih.gov. These interactions, along with potential π-π stacking of the pyridine rings, would be fully elucidated, explaining the macroscopic properties of the crystalline solid .

The successful growth of a high-quality single crystal is a prerequisite for this analysis nih.gov. The resulting structural data serves as a benchmark for computational models and helps in understanding structure-activity relationships.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the 2-aminopyridine system.

The spectrum is characterized by intense absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated aromatic ring. The presence of the amino group (-NH₂), an auxochrome, on the pyridine ring influences the absorption profile. This electron-donating group typically causes a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted pyridine.

The morpholin-4-ylmethyl group is not directly conjugated to the pyridine ring and therefore does not act as part of the primary chromophore. Its influence on the electronic transitions is mainly inductive. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are dependent on the solvent used for the analysis due to solvent-solute interactions that can alter the energy levels of the molecular orbitals. Analysis of the UV-Vis spectrum provides valuable information on the electronic properties of the molecule's aromatic system researchgate.net.

Computational Chemistry and Theoretical Investigations of 6 Morpholin 4 Ylmethyl Pyridin 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgresearchgate.net It is a widely used tool in computational chemistry to predict molecular properties and has been applied to various pyridine (B92270) and quinoline (B57606) derivatives. scirp.orgnih.govresearchgate.net For 6-(Morpholin-4-ylmethyl)pyridin-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and predict its electronic properties. researchgate.net

DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding the molecule's reactivity. For instance, the Mulliken atomic charges, which can be calculated using DFT, provide insight into the partial charges on each atom. scirp.org In a molecule like this compound, this would help identify the most electrophilic and nucleophilic sites.

Furthermore, DFT is instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies (IR and Raman spectra) can be calculated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net Similarly, theoretical UV-Vis spectra can be computed using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the most stable three-dimensional arrangement of its atoms. This is often achieved by systematically rotating the bonds and calculating the potential energy of each resulting conformer.

Quantum Chemical Calculations for Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgmaterialsciencejournal.org

Quantum chemical calculations, often performed using DFT, are used to determine the energies and spatial distributions of the HOMO and LUMO. scirp.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. materialsciencejournal.org For this compound, the HOMO is likely to be located on the electron-rich amino-pyridine ring, while the LUMO may be distributed across the pyridine ring. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and potential for charge transfer. scirp.org

Table 1: Illustrative Global Quantum Chemical Identifiers (Based on a related aminopyrimidine derivative)

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -7.06 eV |

| LUMO Energy | ELUMO | -2.54 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.52 eV |

| Ionization Potential | I ≈ -EHOMO | 7.06 eV |

| Electron Affinity | A ≈ -ELUMO | 2.54 eV |

| Hardness | η = (I - A) / 2 | 2.26 eV |

| Softness | S = 1 / η | 0.44 eV-1 |

| Electronegativity | χ = (I + A) / 2 | 4.80 eV |

| Electrophilicity Index | ω = χ2 / (2η) | 5.09 eV |

| Data is illustrative and based on a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate for conceptual understanding. materialsciencejournal.org |

Predictive Algorithms for Physicochemical Properties in Research Contexts (e.g., solubility, partition coefficient)

Predictive algorithms, often based on quantitative structure-property relationship (QSPR) models, are used to estimate the physicochemical properties of a molecule from its chemical structure. These properties are crucial in various research contexts, including drug discovery and materials science.

For this compound, these algorithms could predict properties such as:

Solubility: The ability of the compound to dissolve in a particular solvent.

Partition Coefficient (logP): A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Boiling Point and Melting Point: Key physical properties for characterization and handling.

Polar Surface Area (PSA): An important descriptor for predicting drug transport properties.

These predictions are typically generated using software that employs large datasets of experimentally determined properties to train its models.

Investigation of Intramolecular Charge Transfer Interactions

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.govmdpi.com This process is highly dependent on the molecular structure and the polarity of the solvent. mdpi.com

In this compound, the amino group on the pyridine ring and the morpholine (B109124) nitrogen are electron-donating, while the pyridine ring itself can act as an electron acceptor. Theoretical investigations, particularly using TD-DFT, can model the excited states of the molecule and determine the extent of charge transfer. mdpi.com The analysis of the change in electron density distribution between the ground and excited states can confirm the presence and nature of ICT. mdpi.com The study of ICT is important for understanding the photophysical properties of the molecule, such as its fluorescence.

Exploration of Biological Activities and Mechanistic Pathways in Vitro and in Silico Research

Enzyme Inhibition and Activation Studies in Biochemical Assays

The 2-aminopyridine (B139424) moiety, a core component of 6-(morpholin-4-ylmethyl)pyridin-2-amine, is recognized as a valuable precursor in the synthesis of a wide array of biologically active molecules. nih.govrsc.org Its simple and functionalized nature allows for the creation of compounds targeting various biological entities, including enzymes. rsc.org

Derivatives containing the 2-aminopyridine and morpholine (B109124) motifs have demonstrated significant activity as kinase inhibitors, particularly targeting the PI3K/mTOR and CDK signaling pathways, which are often dysregulated in cancer.

PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. acs.orgnih.gov Several inhibitors incorporating a 2-aminopyridine scaffold have been developed as dual PI3K/mTOR inhibitors. For instance, the compound PQR309, which features a 4-(trifluoromethyl)pyridin-2-amine moiety, potently inhibits pan-class I PI3K and mTOR. nih.govacs.org The morpholine group is a crucial feature for PI3K binding, with the morpholine oxygen forming a key hydrogen bond with the hinge region of the kinase. nih.govacs.org Another derivative, PQR530, also a dual PI3K/mTOR inhibitor, shows excellent selectivity over a broad panel of other kinases. acs.orgnih.gov The design of these inhibitors often aims to balance PI3K and mTOR inhibition to overcome resistance mechanisms associated with single-target inhibitors. acs.orgresearchgate.net

CDK4/6 Inhibition: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. acs.orgnih.gov A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective CDK4/6 inhibitors. acs.orgnih.govmdpi.com The morpholine group on the pyridine (B92270) ring of these compounds was found to be essential for achieving optimal cellular activity and selectivity for CDK4/6 over other CDKs. nih.gov For example, compound 78 from this series, which includes a piperazine (B1678402) group on the pyridine ring, exhibited Ki values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org

Interactive Data Table: Kinase Inhibition by 2-Aminopyridine Derivatives

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Citations |

|---|---|---|---|

| PQR309 (Bimiralisib) | PI3K/mTOR | Potent pan-class I PI3K inhibitor with balanced mTOR inhibition. nih.govacs.org | nih.govacs.orgresearchgate.net |

| PQR530 | PI3K/mTOR | Subnanomolar inhibitor of PI3Kα and mTOR with high selectivity. acs.orgnih.gov | acs.orgnih.govresearchgate.net |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 | Highly potent and selective inhibitors; morpholine group is crucial for activity. acs.orgnih.gov | acs.orgnih.govmdpi.com |

The versatility of the 2-aminopyridine scaffold extends to enzymes beyond kinases.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a therapeutic class for managing type 2 diabetes by delaying glucose absorption. nih.govacs.org Research has shown that various heterocyclic compounds, including quinoline (B57606) and quinazoline (B50416) derivatives, can potently inhibit α-glucosidase. acs.orgresearchgate.net While direct studies on this compound are limited, related structures have shown promise. For example, some embelin (B1684587) derivatives have been identified as effective, reversible, and mixed-type inhibitors of α-glucosidase. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones demonstrated stronger α-glucosidase inhibitory activity than the standard drug acarbose. acs.org

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and is a target for anti-inflammatory drugs. nih.govnih.gov Derivatives of 2-aminopyrimidine (B69317) and quinazoline containing a morpholine moiety have been investigated as selective COX-2 inhibitors. nih.govresearchgate.net A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives showed a strong suppressive effect against COX-2 while having minimal interaction with the COX-1 enzyme. nih.gov Docking studies confirmed that these compounds could fit well into the active site of COX-2. nih.gov

Receptor Binding and Modulation Investigations in Model Systems

The 2-aminopyridine structure is a known pharmacophore that can interact with various biological targets, including receptors. rsc.orgevitachem.com For instance, certain 2-substituted-pyridine derivatives have been shown to possess antihistaminic activity by blocking histamine-induced contractions, indicating interaction with histamine (B1213489) receptors. nih.gov Other derivatives exhibited sympathetic blocking activity, suggesting modulation of adrenergic receptors. nih.gov While specific receptor binding studies for this compound itself are not widely published, the chemical class it belongs to has a history of receptor interaction. evitachem.comnih.gov

Cellular Pathway Modulation and Phenotypic Screening in Cell Lines (e.g., cell growth inhibition, cell cycle effects, apoptosis induction)

The enzymatic inhibition by derivatives of this compound translates into significant effects on cellular pathways, leading to desired phenotypic outcomes like cancer cell growth inhibition.

Cell Growth Inhibition: Dual PI3K/mTOR inhibitors with a 2-aminopyridine core, such as PQR530, have been shown to prevent cell growth across various cancer cell lines. acs.orgnih.gov Similarly, CDK4/6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold are highly effective antiproliferative agents. acs.org For example, one such derivative had a GI₅₀ (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 leukemia cell line. acs.org Other research has explored the anticancer potential of thieno[2,3-c]pyridine (B153571) derivatives through cell-based assays. researchgate.net

Cell Cycle Effects: A primary mechanism for the anticancer activity of CDK4/6 inhibitors is the induction of cell cycle arrest. nih.gov Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been shown to cause an accumulation of cells in the G1 phase of the cell cycle. acs.org This is achieved by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6. acs.org For example, treatment of MV4-11 cells with a potent inhibitor from this class led to a dose-dependent inhibition of Rb phosphorylation and a significant increase in the G1 population of cells. acs.org

Apoptosis Induction: In addition to halting proliferation, many of these compounds can induce programmed cell death, or apoptosis. Derivatives of 6-morpholinopurine have been shown to induce apoptosis in leukemia cells, with an accumulation of cells in both early and late stages of apoptosis. nih.gov Similarly, a quinoline derivative was found to induce both apoptosis and autophagy in pancreatic cancer cells by suppressing the Akt/mTOR pathway. nih.govresearchgate.net This was confirmed by the activation of Caspase-3 and the cleavage of PARP, both hallmarks of apoptosis. nih.govresearchgate.net

Interactive Data Table: Cellular Effects of 2-Aminopyridine Derivatives

| Compound/Derivative Class | Cell Line(s) | Cellular Effect | Mechanism | Citations |

|---|---|---|---|---|

| PQR530 | Cancer cell panel | Cell growth prevention | PI3K/mTOR inhibition | acs.orgnih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | MV4-11 (Leukemia) | G1 cell cycle arrest, antiproliferative | CDK4/6 inhibition, reduced Rb phosphorylation | acs.org |

| 6-Morpholino-SPD | K562 (Leukemia) | Apoptosis induction | Downregulation of miR-21, potential Akt/HIF pathway activation | nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 (Pancreatic) | Apoptosis and autophagy | Suppression of Akt/mTOR pathway, ER stress | nih.govresearchgate.net |

Elucidation of Mechanism of Action through Biochemical and Cellular Assays

The mechanism of action for these compounds is typically elucidated by combining biochemical enzyme assays with cellular analyses. For PI3K/mTOR inhibitors, western blot analysis is commonly used to confirm that the compound inhibits the phosphorylation of downstream targets like AKT in cancer cells. nih.gov This directly demonstrates the modulation of the PI3K/AKT/mTOR pathway within a cellular context. nih.gov For CDK4/6 inhibitors, the mechanism is confirmed by observing G1 cell cycle arrest through flow cytometry and a corresponding decrease in the phosphorylation of the Rb protein at CDK4/6-specific sites via western blot. acs.org In the case of apoptosis-inducing agents, the mechanism can be linked to the intrinsic mitochondrial pathway through observed increases in the expression of cytochrome c and caspase 3. nih.gov

Target Identification and Validation Strategies for Novel Biological Research Targets

The 2-aminopyridine scaffold serves as a valuable starting point, or "locomotive," for synthesizing molecules aimed at various biological targets. rsc.org A common strategy in drug discovery is to start with a known pharmacophore like 2-aminopyridine and systematically modify its structure to improve potency and selectivity for a specific target, as seen in the development of CDK4/6 and PI3K inhibitors. nih.govacs.orgacs.org Target identification for novel compounds can involve screening against large panels of kinases and other enzymes to identify primary targets and assess selectivity. acs.orgnih.gov Once a primary target is identified, validation often involves demonstrating a clear link between target inhibition in a biochemical assay and a corresponding cellular effect, such as the inhibition of a specific signaling pathway or the induction of a desired phenotype like cell cycle arrest or apoptosis. acs.orgnih.gov

Synthesis and Characterization of Structural Analogs and Derivatives of 6 Morpholin 4 Ylmethyl Pyridin 2 Amine

Rational Design Principles for Structural Modification and Library Synthesis

The design of analogs based on the aminopyridine scaffold is often guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves scaffold hopping, where the core structure is replaced with a bioisosteric equivalent to explore new chemical space while retaining key binding interactions. nih.gov For instance, the aminopyridine core can be replaced with a pyrrolo[2,3-d]pyrimidine nucleus to generate novel series of compounds. mdpi.comresearchgate.net

Another key principle is molecular hybridization, which combines structural fragments from different known active compounds. mdpi.comresearchgate.net Researchers have successfully merged fragments of the approved drug Pexidartinib, a kinase inhibitor, with a pyrrolo[2,3-d]pyrimidine scaffold to create new inhibitors. mdpi.comresearchgate.net This approach is often supported by initial in silico molecular docking studies to predict favorable binding modes. mdpi.comresearchgate.net

Rational design also focuses on modifying specific regions of the molecule to interact with defined pockets of a biological target. Computational models suggest that the position-6 of the 2-aminopyridine (B139424) ring is a tolerant site for introducing substituents, making it suitable for modifications aimed at radiolabeling or improving interactions with hydrophobic cavities. nih.govnih.gov The hydrophilic morpholine (B109124) group is often oriented towards the solvent-exposed region of a binding site, allowing for diversification to improve properties like stability and cellular activity without compromising potency. nih.gov

Synthetic Strategies for Analog Development (e.g., modifications on pyridine (B92270), morpholine, or linker)

The development of analog libraries from the 6-(morpholin-4-ylmethyl)pyridin-2-amine scaffold relies on a range of modern synthetic organic chemistry techniques. These strategies allow for targeted modifications on the pyridine core, the morpholine ring, or the interconnecting linker.

Modifications on the Pyridine and Related Scaffolds: A prevalent method for creating diversity is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is frequently used to introduce various aryl or heteroaryl groups onto the heterocyclic core. nih.govfigshare.com For example, 2,4- and 4,6-dichloropyrimidines can be first condensed with an amine like 2-amino-6-trifluoromethylpyridine, followed by a Suzuki coupling with a range of boronic acids or esters to yield a library of novel derivatives. figshare.com Similarly, the Buchwald-Hartwig amination is a key reaction for forming C-N bonds, allowing for the introduction of different amine substituents at specific positions on the pyridine or related heterocyclic rings. mdpi.comnih.gov This has been successfully applied in the synthesis of pyrrolo[2,3-b]pyridin-4-amines. nih.gov

Modifications on the Morpholine Ring: The morpholine moiety can be readily synthesized from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net For analog development, new morpholine derivatives can be prepared by reacting morpholine with reagents like ethyl chloroacetate (B1199739) to form an ester, which can then be converted to a hydrazide. researchgate.net This hydrazide serves as a versatile intermediate for creating a series of more complex derivatives, such as those containing 1,2,4-triazole (B32235) rings through subsequent reactions. researchgate.net

Modifications on the Linker: The linker connecting the pyridine and morpholine rings can also be altered. For example, instead of a simple methyl group, longer or more functionalized linkers can be installed. Syntheses have been reported where a 2-hydroxy-3-morpholinopropylamino group is attached to a 6-aminopyridine core, demonstrating the flexibility in linker design. researchgate.net

A general synthetic pathway might involve the initial preparation of a key intermediate, such as a halogenated pyridine, which then undergoes nucleophilic substitution or cross-coupling reactions to introduce the morpholine-containing side chain and other desired substituents. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Derivatives in In Vitro Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of derivatives. By systematically altering the chemical structure and evaluating the resulting compounds in in vitro assays, researchers can identify key structural features responsible for potency and selectivity.

For a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives designed as CDK4/6 inhibitors, SAR studies revealed critical insights. The initial compound with a piperazine (B1678402) group on the pyridine ring showed excellent potency against CDK4 (Ki = 1 nM) and effective antiproliferative activity against MV4-11 cells (GI₅₀ = 23 nM). acs.org Subsequent modifications explored the impact of different substituents.

The data from these studies highlight several trends:

The introduction of a morpholine-containing side chain often results in excellent selectivity for CDK4/6 over other kinases. acs.org

In a series of pyrimidin-2-amine derivatives targeting the PLK4 kinase, a compound lacking a hydrophilic moiety like morpholine in the solvent region was designed to test its importance. nih.gov Further optimization by introducing hydrogen bond donors to the benzene (B151609) ring was pursued to enhance binding interactions. nih.gov

For pyrrolo[2,3-d]pyrimidine analogs targeting CSF1R, moving a key pyridin-3-ylmethanamine fragment from one position to another on the scaffold led to a significant drop in activity, underscoring the spatial importance of substituent placement. mdpi.com

Below is a table summarizing SAR data for a selection of pyrimidine (B1678525) derivatives, illustrating the effect of structural changes on kinase inhibition.

| Compound ID | Modification on Pyridine Ring | Linker/Side Chain | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Antiproliferative GI₅₀ (nM, MV4-11 cells) |

| 78 | 4-methylpiperazin-1-yl | Thiazole | 1 | 34 | 23 |

| 83 | 4-morpholino | Thiazole | 2 | 11 | 37 |

| 99 | 4-morpholino | 4-methylthiazole | 1 | 14 | 54 |

| 103 | 4-morpholino | 4-trifluoromethylthiazole | 3 | 25 | 29 |

Data sourced from a study on CDK4/6 inhibitors. acs.org

Impact of Substituent Effects on Biological Activity and Binding Affinity (In Vitro/In Silico)

The specific nature and position of substituents on the this compound scaffold profoundly influence its biological activity and binding affinity. Both experimental (in vitro) and computational (in silico) methods are employed to understand these effects.

In vitro studies on pyridine and pyrimidine derivatives consistently show that the introduction of groups like -OCH₃, -OH, and -NH₂ can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. mdpi.com For instance, in a series of CDK4/6 inhibitors, replacing a piperazine group with a morpholine ring maintained high potency while significantly improving selectivity. acs.org Specifically, morpholine-containing compounds displayed excellent selectivity for CDK4/6 over other cyclin-dependent kinases. acs.org

In silico molecular docking studies provide a structural rationale for these experimental observations. Docking of pyrimidin-2-amine derivatives into the PLK4 kinase active site showed that the aminopyrimidine core forms key hydrogen bonds with the hinge region, while the morpholine ring extends toward the solvent-accessible area. nih.gov This positioning allows for modifications to the morpholine without disrupting core binding, while substituents on the other side of the scaffold can be extended into a hydrophobic cavity to form stronger interactions and improve potency. nih.gov Similarly, docking of CDK9 inhibitors revealed that specific substituents could form different interactions within the binding sites of CDK9 versus CDK2, explaining the observed selectivity. cardiff.ac.uk

The table below presents in vitro activity data for a series of PLK4 inhibitors, demonstrating the impact of modifying the substituent extending into the hydrophobic pocket.

| Compound ID | R Group (Substituent) | PLK4 IC₅₀ (µM) |

| 3b | 4-fluorophenyl | 0.0312 |

| 3q | 3-amino-4-methylphenyl | 0.0098 |

| 3r | 3-amino-4-methoxyphenyl | 0.0075 |

| 8h | N-(4-methoxyphenyl)acetamide | 0.0067 |

Data sourced from a study on PLK4 inhibitors. nih.gov

These findings illustrate that small changes, such as adding an amino or methoxy (B1213986) group to a phenyl substituent, can significantly enhance inhibitory activity, an observation that can be rationalized through computational models of binding affinity.

Design of Probes and Reporter Compounds Based on the this compound Scaffold

The structural framework of aminopyridine derivatives is a valuable starting point for the design of chemical probes and reporter compounds used in biological research and medical imaging. These tools are created by incorporating a reporter element, such as a radionuclide for Positron Emission Tomography (PET), onto the core scaffold without abolishing its binding affinity and selectivity for the target.

A notable example is the development of a PET tracer for imaging inducible nitric oxide synthase (iNOS). nih.gov Starting with a series of 2-amino-4-methylpyridine (B118599) analogues, researchers identified compounds with high inhibitory potential. nih.gov Based on computational analysis suggesting that position-6 was tolerant to substitution, an analog, 6-(2-fluoropropyl)-4-methylpyridin-2-amine, was synthesized. nih.gov This compound was then radiolabeled with fluorine-18 (B77423) to create [¹⁸F]9, a potential PET tracer. In vivo evaluation showed higher uptake of the tracer in the lungs of mice with induced iNOS expression compared to control mice, demonstrating its utility as a probe. nih.gov

Similarly, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives led to the discovery of a selective M₄ muscarinic acetylcholine (B1216132) receptor modulator. nih.gov This lead compound was then used as a template to develop a radiofluorinated analog, [¹⁸F]12, for non-invasive PET imaging of M₄ receptors in the brain. nih.gov These examples highlight a clear design strategy: first, develop a potent and selective ligand through SAR studies, and second, introduce a suitable radionuclide at a structurally tolerant position to create a functional imaging probe.

Future Directions and Emerging Research Avenues for 6 Morpholin 4 Ylmethyl Pyridin 2 Amine

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel therapeutics based on the 6-(morpholin-4-ylmethyl)pyridin-2-amine scaffold. These computational approaches can significantly expedite the discovery process, reduce costs, and improve the quality of candidate compounds. nih.gov

ML and deep learning (DL) algorithms are adept at handling vast datasets to model complex biological phenomena. nih.gov For the this compound core, these technologies can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can be developed using existing data on aminopyridine and morpholine (B109124) derivatives to predict the biological activity of novel, virtual analogs. These models go beyond traditional methods by capturing non-linear relationships and utilizing advanced molecular descriptors. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound framework. These models can be constrained to optimize for specific properties, such as high target affinity, selectivity, and favorable pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).

Activity and Toxicity Prediction: AI platforms can predict the likely biological targets and off-targets for new derivatives, a concept known as polypharmacology prediction. nih.gov For instance, cloud-based AI schemes like Ligand Express can screen a small molecule against a vast proteome to forecast on- and off-target interactions, helping to anticipate potential adverse effects early in the design phase. nih.gov This is crucial for understanding the broader biological impact of modifying the scaffold.

By leveraging AI and ML, researchers can more intelligently navigate the vast chemical space around the this compound core, prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Exploration of Novel Synthetic Methodologies

Advancements in synthetic organic chemistry offer powerful new tools for the efficient synthesis and functionalization of the this compound scaffold. Moving beyond traditional methods, techniques like flow chemistry and photoredox catalysis can accelerate the creation of diverse chemical libraries for biological screening.

Flow Chemistry: Continuous flow chemistry presents a scalable and efficient alternative to traditional batch synthesis. For aminopyridine derivatives, flow processes can offer superior performance, including reduced reaction times and improved yields, often by enabling the use of superheated conditions safely. acs.org A multi-step flow synthesis could be envisioned for producing this compound analogs, where intermediates are generated and immediately used in subsequent steps without isolation, significantly streamlining the manufacturing process. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology for the mild and selective functionalization of heterocyclic compounds like pyridine (B92270). acs.org This approach uses light to generate reactive radical intermediates under gentle conditions, enabling chemical transformations that are difficult to achieve with classical methods. acs.orgrecercat.cat For the this compound core, photoredox catalysis could be employed for late-stage functionalization, allowing for the direct installation of various chemical groups onto the pyridine ring with high site-selectivity. acs.orgresearchgate.net This method provides a powerful strategy for rapidly diversifying the lead compound to explore structure-activity relationships. acs.org

| Methodology | Potential Application for this compound | Key Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Rapid, automated, and scalable synthesis of the core scaffold and its derivatives. | Improved reaction speed, safety, and yield; potential for library synthesis. | acs.org |

| Photoredox Catalysis | Site-selective C-H functionalization of the pyridine ring to introduce novel substituents. | Mild, transition-metal-free conditions; access to unique chemical space. | acs.orgrecercat.catacs.orgresearchgate.net |

Advanced Structural Biology Techniques for Ligand-Target Complex Analysis

A deep understanding of how a ligand binds to its protein target is fundamental for structure-based drug design. While X-ray crystallography remains a gold standard, advanced techniques like Cryogenic Electron Microscopy (Cryo-EM) are opening new frontiers, particularly for large or challenging protein targets.

For derivatives of this compound, elucidating the precise binding mode is critical. For example, in related morpholine-containing inhibitors of PI3K/mTOR, the morpholine oxygen has been shown to form a crucial hydrogen bond with the hinge region backbone of the kinase domain. acs.org Similarly, the aminopyridine portion can engage in key hydrogen bonding interactions with acidic residues like aspartate in the active site. acs.org

Cryo-EM is particularly relevant when the biological target is a large, multi-protein complex or a membrane protein that is resistant to crystallization. If derivatives of this compound are found to modulate such targets, Cryo-EM could provide near-atomic resolution structures of the ligand-protein complex. This information would be invaluable for:

Visualizing the binding pocket and key interactions.

Explaining the basis for compound potency and selectivity.

Guiding the rational design of next-generation inhibitors with improved affinity and optimized interactions.

By combining high-resolution structural data from Cryo-EM or X-ray crystallography with computational modeling, researchers can achieve a more dynamic and accurate picture of the ligand-target engagement, accelerating the optimization cycle.

Identification of Underexplored Biological Targets for Research

While the aminopyridine and morpholine moieties are present in compounds targeting well-known protein families like kinases, a significant opportunity lies in identifying underexplored biological targets for the this compound scaffold. researchgate.netresearchgate.netnih.gov The broad biological activities reported for related structures suggest its potential extends beyond the beaten path. researchgate.net

Known targets for structurally similar compounds include:

PI3K/mTOR: Several potent inhibitors feature a dimorpholino-triazine or related core linked to an aminopyridine, indicating this is a privileged scaffold for this target class. researchgate.netnih.gov

Cyclin-Dependent Kinases (CDK4/6): Aminopyrimidine derivatives have shown high potency as CDK4/6 inhibitors for anticancer applications. acs.org

Signal Transducer and Activator of Transcription 6 (STAT6): Pyrimidine-5-carboxamide derivatives containing a morpholin-phenyl-amino moiety are potent STAT6 inhibitors, a target for allergic diseases. nih.gov

| Potential Target Class | Rationale / Supporting Evidence | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases (PI3K, mTOR, CDKs) | Structurally related compounds show potent inhibition. | Oncology | researchgate.netnih.govacs.org |

| STAT Transcription Factors | Related pyrimidine (B1678525) derivatives are potent STAT6 inhibitors. | Inflammation, Allergy | nih.gov |

| Ion Channels / GPCRs | Other 6-aminopyridine derivatives show anticonvulsant and antihistaminic activity. | Neurology, Allergy | researchgate.net |

| Novel/Underexplored Targets | Identifiable via phenotypic screening and AI-based target prediction. | Various | nih.gov |

Development of Multi-Targeting Agents and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm is increasingly being complemented by polypharmacology—the concept of designing single molecules that can modulate multiple biological targets simultaneously. nih.gov This approach can be particularly effective for complex diseases like cancer, where targeting redundant or parallel signaling pathways can lead to more durable responses and overcome resistance.

The this compound scaffold is an excellent candidate for the development of multi-targeting agents. A prominent example of this strategy is the clinical candidate Bimiralisib (PQR309) , a compound with a related 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure. nih.gov Bimiralisib was designed as a potent, balanced, dual inhibitor of both pan-class I PI3K and mTOR, two critical nodes in a key cancer signaling pathway. researchgate.netnih.gov

Future research on this compound could systematically explore polypharmacology by:

Rational Design: Intentionally designing derivatives that incorporate pharmacophoric features required for binding to two distinct but pathologically related targets (e.g., two different kinase families, or a kinase and a transcription factor).

AI-Guided Discovery: Employing AI algorithms to predict and optimize for a desired multi-target profile, balancing potency against each target while maintaining drug-like properties. nih.gov

Fragment-Based Linking: Connecting fragments known to bind to different targets onto the central this compound core.

By embracing a polypharmacological approach, researchers can leverage the versatility of this scaffold to create sophisticated therapeutic agents designed to tackle complex diseases from multiple angles.

常见问题

Q. Characterization :

- UV-Vis: Monitor ligand-to-metal charge transfer bands (e.g., ~400–500 nm for Cu²⁺ complexes).

- EPR: Confirm paramagnetic properties in frozen solutions.

Q. What statistical methods reconcile conflicting pharmacokinetic data in preclinical studies?

- Tools :

- ANOVA : Compare bioavailability across administration routes (e.g., oral vs. intravenous).

- PCA : Identify outliers in metabolomics datasets (e.g., cytochrome P450 interactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。